molecular formula C26H20N2PbS4 B12746706 Lead diphenyldithiocarbamate CAS No. 75790-73-7

Lead diphenyldithiocarbamate

Cat. No.: B12746706
CAS No.: 75790-73-7
M. Wt: 696 g/mol
InChI Key: GYTIXVVWVADNMZ-UHFFFAOYSA-L
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Description

Lead diphenyldithiocarbamate is a metal-organic complex where lead (Pb) is coordinated with two dithiocarbamate ligands, each derived from diphenylamine. The general formula is Pb[S₂CN(C₆H₅)₂]₂. This compound is synthesized by reacting sodium diphenyldithiocarbamate with lead salts (e.g., Pb(NO₃)₂) under controlled conditions . Dithiocarbamates are known for their chelating properties, forming stable complexes with transition and heavy metals.

Properties

CAS No.

75790-73-7

Molecular Formula

C26H20N2PbS4

Molecular Weight

696 g/mol

IUPAC Name

bis(diphenylcarbamothioylsulfanyl)lead

InChI

InChI=1S/2C13H11NS2.Pb/c2*15-13(16)14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h2*1-10H,(H,15,16);/q;;+2/p-2

InChI Key

GYTIXVVWVADNMZ-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)S[Pb]SC(=S)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of lead diphenyldithiocarbamate typically involves the reaction of lead salts with diphenyldithiocarbamate ligands. One common method involves dissolving lead chloride in dimethylsulphoxide (DMSO) and then reacting it with diphenyldithiocarbamate under controlled conditions . The reaction is usually carried out at a temperature of around 40°C with continuous stirring for about 30 minutes . Industrial production methods may involve similar processes but on a larger scale, with additional steps to ensure purity and yield.

Comparison with Similar Compounds

Comparison with Similar Compounds

Metal Dithiocarbamates: Structural and Functional Differences

Lead diphenyldithiocarbamate is part of a broader class of metal dithiocarbamates. Key comparisons include:

Compound Metal Center Ligand Structure Solubility (in DMSO) Thermal Stability (°C) Biological Activity (Antifungal) Applications
This compound Pb(II) [S₂CN(C₆H₅)₂]⁻ Low 220–250 Moderate Materials, limited bioactivity
Nickel(II) diphenyldithiocarbamate Ni(II) [S₂CN(C₆H₅)₂]⁻ Moderate 180–200 High Catalysis, antimicrobial agents
Copper(II) diphenyldithiocarbamate Cu(II) [S₂CN(C₆H₅)₂]⁻ High 150–180 Very high Bioinorganic chemistry
Zinc(II) diphenyldithiocarbamate Zn(II) [S₂CN(C₆H₅)₂]⁻ High 190–210 High Agriculture (fungicides)
  • Solubility : Lead complexes exhibit lower solubility in polar solvents compared to Ni, Cu, or Zn analogs due to lead’s larger ionic radius and weaker polar interactions .
  • Thermal Stability : Lead derivatives show higher decomposition temperatures, attributed to stronger Pb–S bonds, whereas Cu and Zn complexes decompose at lower temperatures .
  • Biological Activity : Nickel and zinc dithiocarbamates demonstrate superior antifungal efficacy against Fusarium spp. and Aspergillus spp., while lead analogs are less explored due to toxicity concerns .

Selenium Analogs: Enhanced Stability and Reactivity

Selenium-substituted dithiocarbamates (e.g., diselenocarbamates) exhibit distinct properties:

  • Structural Differences : Selenium’s larger atomic size and lower electronegativity compared to sulfur result in longer M–Se bonds and altered coordination geometries .
  • Applications : Selenium analogs show promise in photovoltaics and catalysis due to enhanced light absorption and redox activity, outperforming sulfur-based lead complexes in these domains .

Other Lead-Based Compounds

This compound differs from inorganic lead compounds like lead dioxide (PbO₂) and organolead species (e.g., dimethyllead):

  • Toxicity Profile : Unlike PbO₂, which poses acute respiratory hazards, lead dithiocarbamates release bioavailable Pb²⁺ ions, leading to chronic toxicity .
  • Industrial Use : Lead dithiocarbamates are less prevalent than lead stearates or phosphates, which dominate as stabilizers in plastics and batteries .

Antifungal Efficacy Across Ligand Systems

Mixed-ligand dithiocarbamate complexes (e.g., with phenanthroline) exhibit synergistic effects:

  • Activity Enhancement : Copper(II) diphenyldithiocarbamate-phenanthroline hybrids show 3–5x higher antifungal activity than lead analogs, attributed to redox-active metal centers and ligand synergy .

Key Research Findings

  • Synthesis Challenges : Lead dithiocarbamates require stringent temperature control to prevent ligand degradation, unlike more robust Ni or Zn complexes .
  • Environmental Impact : Lead leaching from these complexes raises concerns, whereas zinc and copper derivatives are regulated under safer agrochemical guidelines .
  • Spectroscopic Characterization : FTIR and CHNS analysis confirm distinct Pb–S stretching frequencies (350–400 cm⁻¹) and lower carbon content compared to lighter metal complexes .

Q & A

Basic Research Questions

Q. What are the standard spectroscopic and analytical techniques for characterizing lead diphenyldithiocarbamate complexes?

  • Methodological Answer : Characterization typically involves magnetic susceptibility measurements to infer geometry, elemental analysis for stoichiometric validation, and spectroscopic methods such as IR (to confirm dithiocarbamate ligand bonding via ν(C–N) and ν(C–S) vibrations), UV/Vis (for electronic transitions), and NMR (for structural elucidation). Mass spectrometry further confirms molecular ion peaks and fragmentation patterns. Conductivity measurements assess electrolytic behavior in solution .

Q. How are this compound complexes synthesized in laboratory settings?

  • Methodological Answer : A common protocol involves reacting sodium diphenyldithiocarbamate with lead salts (e.g., Pb(NO₃)₂) in aqueous or methanolic solutions under controlled pH. The reaction mixture is stirred, filtered, and the precipitate washed with solvents to isolate the complex. Stoichiometric ratios and reaction conditions (temperature, solvent polarity) must be optimized to avoid byproducts .

Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?

  • Methodological Answer : Antioxidant activity is assessed via DPPH radical scavenging assays, with IC₅₀ values compared to standards like BHT. Antimicrobial efficacy is tested against bacterial strains (e.g., E. coli, Bacillus subtilis) and fungi (e.g., Aspergillus niger) using agar diffusion or broth dilution methods. Dose-response curves and triplicate measurements ensure statistical validity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported geometries of metal-diphenyldithiocarbamate complexes?

  • Methodological Answer : Conflicting geometry assignments (e.g., octahedral vs. square-planar) arise from limited spectroscopic resolution. To resolve this, combine X-ray crystallography (for definitive structural data) with EPR spectroscopy (for electronic environment insights) and computational modeling (DFT for geometry optimization). Cross-referencing magnetic moment data with known geometries also aids interpretation .

Q. What strategies optimize the antioxidant efficacy of this compound derivatives?

  • Methodological Answer : Modify ligand substituents to enhance electron-donating capacity, which improves radical scavenging. For example, introducing electron-rich aryl groups can stabilize reactive intermediates. Kinetic studies (e.g., time-dependent DPPH quenching) and mechanistic probes (e.g., ROS detection assays) clarify the antioxidant pathway .

Q. How should researchers design a systematic review to assess antimicrobial efficacy across divergent studies?

  • Methodological Answer : Follow PRISMA guidelines to identify, screen, and analyze studies. Extract variables such as MIC (minimum inhibitory concentration), test organisms, and experimental conditions. Use meta-analysis tools to account for heterogeneity (e.g., random-effects models) and assess publication bias via funnel plots. Cochrane Handbook protocols ensure methodological rigor .

Data Management and Reproducibility

Q. What are best practices for ensuring reproducibility in spectroscopic data for lead dithiocarbamate complexes?

  • Methodological Answer : Adopt FAIR data principles: store raw spectra in open formats (e.g., JCAMP-DX), document instrument parameters (e.g., NMR field strength, IR resolution), and annotate metadata (e.g., solvent, temperature). Use electronic lab notebooks (ELNs) with pre-designed templates to standardize entries and automate data validation .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling lead-based dithiocarbamate compounds?

  • Methodological Answer : Use fume hoods for synthesis, wear PPE (gloves, lab coats), and implement strict waste disposal protocols for lead-contaminated materials. Regular monitoring of airborne lead levels and first-aid training for accidental exposure are essential. Institutional safety audits ensure compliance with OSHA and ACS guidelines .

Research Design and Frameworks

Q. How can researchers align studies on structure-activity relationships with FINER criteria?

  • Methodological Answer : Ensure questions are F easible (e.g., accessible ligands and instrumentation), I nteresting (novel mechanistic insights), N ovel (unexplored metal-ligand combinations), E thical (safe handling protocols), and R elevant (potential therapeutic applications). Use PICO frameworks to define populations (e.g., microbial strains), interventions (compound concentrations), and outcomes (inhibition zones) .

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